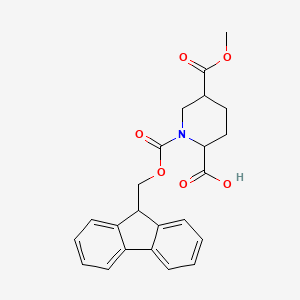

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C20H19NO4 . It is a white to yellow solid with a molecular weight of 337.38 . The IUPAC name for this compound is 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}cyclobutanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 337.38 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .Scientific Research Applications

Protection of Hydroxy-Groups

The Fmoc group is used for protecting hydroxy-groups in the synthesis of complex molecules. It is compatible with various acid- and base-labile protecting groups and can be conveniently removed while keeping other protecting groups intact. This property is particularly useful in the synthesis of nucleic acid fragments and peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of ‘Difficult Sequences’ in Peptides

Fmoc derivatives are valuable in the synthesis of peptides, especially those with challenging sequences. They help in inhibiting interchain association during solid-phase peptide synthesis, demonstrating their effectiveness in constructing complex peptide structures (Johnson, Quibell, Owen, & Sheppard, 1993).

Synthesis of Oligomers from Neuraminic Acid Analogues

Fmoc-protected sugar amino acids derived from neuraminic acids have been used to synthesize oligomers. These oligomers vary in length and demonstrate the versatility of Fmoc compounds in synthesizing complex biochemical structures (Gregar & Gervay-Hague, 2004).

Solid-Phase Synthesis of N-Substituted Hydroxamic Acids

Fmoc compounds facilitate the solid-phase synthesis of N-substituted hydroxamic acids. This application is particularly significant in the field of medicinal chemistry, where such compounds play a role in drug development (Mellor & Chan, 1997).

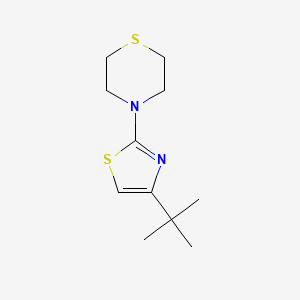

Synthesis of Thiazole-4-Carboxylic Acid Derivatives

Fmoc compounds are used in the synthesis of thiazole-4-carboxylic acid derivatives, highlighting their role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical research (Le & Goodnow, 2004).

Preparation of Peptide Amides

They are instrumental in the preparation of peptide amides, particularly in Fmoc-based solid-phase peptide synthesis. This application is critical in peptide research and drug design (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-29-22(27)14-10-11-20(21(25)26)24(12-14)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVHOUFMNUARLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2815252.png)

![(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2815253.png)

![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide](/img/structure/B2815263.png)

![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)

![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)